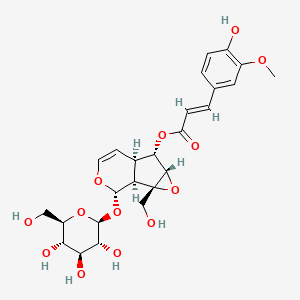

6-Feruloylcatalpol

Description

Structure

3D Structure

Properties

IUPAC Name |

[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30O13/c1-33-14-8-11(2-4-13(14)28)3-5-16(29)36-21-12-6-7-34-23(17(12)25(10-27)22(21)38-25)37-24-20(32)19(31)18(30)15(9-26)35-24/h2-8,12,15,17-24,26-28,30-32H,9-10H2,1H3/b5-3+/t12-,15-,17-,18-,19+,20-,21+,22+,23+,24+,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMSKZOXJAHOIER-GGKKSNITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)O[C@H]2[C@@H]3C=CO[C@H]([C@@H]3[C@@]4([C@H]2O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001346770 | |

| Record name | 6-O-trans-Feruloylcatalpol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

770721-33-0 | |

| Record name | 6-O-trans-Feruloylcatalpol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Distribution in Botanical Sources

The isolation and characterization of 6-Feruloylcatalpol have been the subject of numerous phytochemical studies, revealing its presence in specific plant taxa. The following sections provide a detailed overview of the botanical sources of this compound.

Plant Families and Genera Documented for this compound Isolation

The presence of this compound has been confirmed in the following plant families and genera:

| Family | Genus |

| Scrophulariaceae | Picrorhiza |

| Scrophulariaceae | Veronica |

| Bignoniaceae | Kigelia |

| Bignoniaceae | Catalpa |

The Scrophulariaceae family, commonly known as the figwort family, is a significant source of this compound.

Within the Scrophulariaceae family, the genus Picrorhiza is a well-documented source of this compound. This genus comprises perennial herbs native to the Himalayan region. scispace.com

Picrorhiza kurroa, a small perennial herb found in the Himalayan regions of India, Nepal, and China, is a primary source from which this compound has been isolated. scispace.comacs.org Numerous studies have confirmed the presence of this compound in the roots and rhizomes of the plant. acs.orgdoi.orgphytojournal.comresearchgate.net It is considered one of the minor iridoid glycoside constituents of the plant. ijrrjournal.com Research has identified this compound alongside other major bioactive compounds like picroside I and II. doi.orgresearchgate.net One study reported the isolation of 6-feruloyl catalpol (B1668604) at a yield of 0.50% from the roots of Picrorhiza kurroa. phytojournal.comresearchgate.net

Formerly classified under the genus Picrorhiza, Neopicrorhiza scrophulariiflora is another confirmed botanical source of this compound. nih.govresearchgate.net This species, found in the eastern Himalayas, contains a variety of iridoid glycosides, including this compound. frontiersin.orgnih.gov Research has shown that 6-O-feruloylcatalpol (picroside-III) tends to accumulate more in the root tissues of the plant compared to other parts. frontiersin.orgnih.gov

Studies have identified this compound as a natural product found in Veronica lavaudiana, a species within the Veronica genus (speedwell). ebi.ac.ukebi.ac.uknaturalproducts.netcore.ac.uk The compound was isolated from an extract of the plant, alongside other iridoid glucosides. ebi.ac.uk

The Bignoniaceae family, or the trumpet-creeper family, also contains species that produce this compound.

Research has reported the isolation of this compound from the fruits of Kigelia pinnata (the sausage tree). researchgate.net Another source indicates the presence of 6,10-O-di-trans-feruloyl catalpol in Catalpa ovata.

The Chemical Compound this compound: Botanical Distribution

The iridoid glucoside this compound is a naturally occurring phytochemical found across various plant families. This article details its presence in specific botanical sources, focusing on the Bignoniaceae and Gentianaceae families, as documented in scientific literature.

Biosynthesis and Metabolic Engineering Potential

Overview of Iridoid Glycoside Biosynthetic Pathways

Iridoid glycosides, including the catalpol (B1668604) backbone of 6-feruloylcatalpol, are monoterpenoid compounds. frontiersin.org Their biosynthesis begins with the formation of the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). frontiersin.orgmdpi.commdpi.com These precursors are generated through two distinct, yet sometimes interacting, metabolic routes: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. mdpi.comfrontiersin.orgmdpi.com

The MVA pathway, typically operating in the cytoplasm, initiates with acetyl-CoA. mdpi.comresearchgate.net Through a series of enzymatic steps, three molecules of acetyl-CoA are converted into the C5 precursor, IPP. wikipedia.org This pathway is fundamental for the production of various isoprenoids, including sesquiterpenoids and triterpenoids. mdpi.com While the MEP pathway is often considered the primary route for monoterpene synthesis in plants, the MVA pathway contributes the necessary precursors for iridoid biosynthesis. frontiersin.orgresearchgate.net Studies in various plants have identified that genes encoding key enzymes of the MVA pathway, such as 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), are actively expressed in tissues where iridoids accumulate. frontiersin.orgresearchgate.net IPP and DMAPP produced via the MVA pathway can be transported to plastids to be incorporated into monoterpenes, demonstrating a degree of "crosstalk" between the MVA and MEP pathways.

The MEP pathway, located in the plastids, is generally the principal route for the biosynthesis of monoterpenes, diterpenes, and carotenoids in plants. mdpi.commdpi.com It begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate. mdpi.com Research indicates that the MEP pathway plays a more significant role than the MVA pathway in synthesizing the precursors for iridoids in several species. mdpi.com The expression levels of key MEP pathway genes, such as 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), are often highly correlated with iridoid production. frontiersin.orgmdpi.com Both the MVA and MEP pathways ultimately produce IPP and DMAPP, which are then condensed by geranyl diphosphate (B83284) synthase (GPPS) to form geranyl diphosphate (GPP), the direct C10 precursor for all monoterpenes, including the iridoids. mdpi.comfrontiersin.orgnih.gov

Table 1: Key Enzymes in Upstream Iridoid Precursor Biosynthesis

| Pathway | Enzyme | Abbreviation | Function |

| MVA | Acetoacetyl-CoA thiolase | AACT/ACTH | Condenses two acetyl-CoA molecules. frontiersin.org |

| MVA | 3-hydroxy-3-methylglutaryl-CoA synthase | HMGS | Condenses acetoacetyl-CoA and acetyl-CoA. frontiersin.org |

| MVA | 3-hydroxy-3-methylglutaryl-CoA reductase | HMGR | Reduces HMG-CoA to mevalonate; a key regulatory step. frontiersin.orgresearchgate.net |

| MVA | Mevalonate kinase | MVK | Phosphorylates mevalonate. frontiersin.org |

| MVA | Phosphomevalonate kinase | PMK | Phosphorylates phosphomevalonate. frontiersin.org |

| MVA | Mevalonate diphosphate decarboxylase | MVD | Decarboxylates mevalonate diphosphate to form IPP. frontiersin.org |

| MEP | 1-deoxy-D-xylulose-5-phosphate synthase | DXS | Condenses pyruvate and glyceraldehyde-3-phosphate. frontiersin.orgmdpi.com |

| MEP | 1-deoxy-D-xylulose-5-phosphate reductoisomerase | DXR | Reduces and rearranges DXS product. frontiersin.orgmdpi.com |

| Both | Isopentenyl diphosphate isomerase | IDI | Interconverts IPP and DMAPP. frontiersin.org |

| Both | Geranyl diphosphate synthase | GPPS | Condenses IPP and DMAPP to form GPP. mdpi.com |

The biosynthesis of catalpol from the C10 precursor GPP involves a series of complex enzymatic reactions that form and modify the characteristic iridoid skeleton. nih.gov The pathway can be summarized as follows:

GPP to Geraniol (B1671447): GPP is first hydrolyzed by geraniol synthase (GES) to form geraniol. mdpi.comnih.gov

Formation of 10-oxogeranial: Geraniol undergoes sequential oxidation, catalyzed by geraniol 10-hydroxylase (G10H) and 10-hydroxygeraniol oxidoreductase (10HGO), to produce 10-oxogeranial. mdpi.comnih.gov

Cyclization to Iridoid Skeleton: The linear 10-oxogeranial is then cyclized by an iridoid synthase (ISY or IRS) to form the core cyclopentanopyran ring structure, yielding intermediates like 8-epi-iridodial. mdpi.comnih.gov This is a critical branch point leading to different classes of iridoids. nih.gov

Modifications to Aucubin: The iridoid skeleton undergoes a series of modifications including oxidation, glycosylation, and hydroxylation. Key intermediates in the route to catalpol include geniposidic acid and bartsioside. nih.govresearchgate.net Geniposidic acid is decarboxylated to form bartsioside. frontiersin.orgresearchgate.net Bartsioside is then hydroxylated at the C-6 position to yield aucubin. nih.govresearchgate.net

Final Step to Catalpol: The final step in catalpol biosynthesis is the epoxidation of the C-10 alcohol group of aucubin, a reaction catalyzed by an enzyme such as a squalene (B77637) monooxygenase (SQM). frontiersin.orgmdpi.com

Table 2: Key Intermediates and Enzymes in Catalpol Biosynthesis

| Intermediate | Enzyme(s) | Reaction Type |

| Geranyl diphosphate (GPP) | Geraniol synthase (GES) | Hydrolysis |

| Geraniol | Geraniol 10-hydroxylase (G10H), 10-hydroxygeraniol oxidoreductase (10HGO) | Oxidation |

| 10-oxogeranial | Iridoid synthase (IRS) | Cyclization |

| 8-epi-iridodial | Various (e.g., CPM, ALD, UGTs) | Oxidation, Glycosylation |

| Geniposidic acid | Uroporphyrinogen decarboxylase (UPD/UGD) | Decarboxylation |

| Bartsioside | Hydroxylase (e.g., F3D) | Hydroxylation |

| Aucubin | Squalene monooxygenase (SQM) | Epoxidation |

| Catalpol | Anthocyanin acyltransferase (ACT) | Acylation (with Feruloyl-CoA) |

Note: Enzyme abbreviations like CPM (cytochrome P-450 monooxygenase), ALD (aldehyde dehydrogenase), UGT (UDP-glycosyltransferase), and F3D (flavanone 3-dioxygenase) represent classes of enzymes proposed or identified to be involved in these steps. mdpi.comnih.gov

Role of Methylerythritol Phosphate (MEP) Pathway

Specific Biosynthetic Mechanisms of this compound

The final step in the biosynthesis of this compound is the attachment of a ferulic acid moiety to the catalpol backbone. This is a crucial reaction that significantly alters the properties of the final molecule.

This compound is formed through an esterification reaction where the C-6 hydroxyl group of the catalpol molecule is acylated by ferulic acid. frontiersin.orgtaylorandfrancis.com This reaction is catalyzed by a specific type of enzyme known as an acyltransferase. frontiersin.orgresearchgate.net In this enzymatic process, ferulic acid is first activated into a high-energy thioester, typically feruloyl-Coenzyme A (feruloyl-CoA), which then serves as the acyl donor. researchgate.netfrontiersin.org The acyltransferase facilitates the transfer of the feruloyl group from feruloyl-CoA to the catalpol acceptor molecule, releasing Coenzyme A and forming the final product, this compound. researchgate.net This acylation step is part of a broader group of modification reactions that create the vast diversity of iridoid glycosides found in nature. frontiersin.org

The enzymes responsible for the acylation of iridoids belong to the BAHD acyltransferase superfamily, which is a large and diverse family of plant enzymes that catalyze the transfer of acyl-CoA groups to various acceptor molecules. frontiersin.org In the context of iridoid glycoside biosynthesis in plants like Neopicrorhiza scrophulariiflora, these enzymes are referred to as anthocyanin acyltransferases (ACT). frontiersin.org

Transcriptome analysis of plants that produce acylated catalpol derivatives has led to the identification of candidate genes encoding these acyltransferases. frontiersin.orgfrontiersin.orgresearchgate.net Studies have shown that the expression of specific ACT genes is significantly higher in tissues where acylated iridoids like picroside-II (6-vanilloyl-catalpol) and this compound accumulate, such as the roots. frontiersin.orgresearchgate.net For instance, research on Picrorhiza kurroa has focused on identifying specific ATs capable of using catalpol as an acyl acceptor and various phenolic acid-CoAs (like vanilloyl-CoA or feruloyl-CoA) as acyl donors. researchgate.net While the precise enzyme that specifically synthesizes this compound has not been definitively isolated and characterized in all species, co-expression network analyses and in silico docking studies have successfully pinpointed strong candidate acyltransferase genes for further functional validation. frontiersin.orgresearchgate.net These enzymes exhibit specificity for both the acyl donor (feruloyl-CoA) and the acceptor (catalpol), ensuring the correct final product is synthesized. researchgate.net

Enzymatic Acylation of Catalpol and Ferulic Acid

Transcriptomic and Metabolomic Approaches to Pathway Elucidation

The intricate biosynthetic pathway of this compound, an iridoid glycoside of significant interest, has been substantially illuminated through the integrated application of transcriptomic and metabolomic analyses. These powerful "omics" technologies allow for a comprehensive snapshot of gene expression and metabolite accumulation within the plant, providing critical clues to identify the genes and regulatory networks responsible for the synthesis of this complex molecule.

Identification of Candidate Genes Encoding Biosynthetic Enzymes

Transcriptome analysis, specifically through RNA sequencing (RNA-seq), has been instrumental in identifying a suite of candidate genes believed to encode the enzymes of the this compound biosynthetic pathway. By comparing the transcriptomes of different tissues from plants known to produce this compound, such as Neopicrorhiza scrophulariiflora, researchers have pinpointed numerous genes associated with iridoid biosynthesis.

In one such study, a comprehensive analysis of the N. scrophulariiflora transcriptome led to the annotation of 158,254 genes, of which 74 were identified as being related to iridoid synthesis. nih.govresearchgate.net Further bioinformatic analyses, including clustering, phylogenetic tree construction, and weighted gene co-expression network analysis (WGCNA), narrowed this down to 43 potential candidate genes. researchgate.net These genes are believed to be involved in the multi-step conversion of geranyl diphosphate (GPP) into the core iridoid structure and its subsequent modifications to yield this compound.

These candidate genes fall into several key enzyme families that are crucial for the biosynthesis of iridoids. Based on functional annotations, these have been categorized into families such as 2-hydroxyisoflavanone (B8725905) dehydratase (2HFD), UDP-glucose dehydrogenase (UPD/UGD), flavanone (B1672756) 3-hydroxylase/dioxygenase (F3H), squalene monooxygenase (SQM), and anthocyanin acyltransferase (ACT). frontiersin.org The final step, the feruloylation of the catalpol core, is likely catalyzed by an acyltransferase, making the identification of candidate ACT genes particularly significant.

**Table 1: Candidate Genes Implicated in Iridoid Biosynthesis in *Neopicrorhiza scrophulariiflora***

| Gene Family | Number of Identified Genes | Potential Role in Biosynthesis |

|---|---|---|

| 2-hydroxyisoflavanone dehydratase (2HFD) | 10 | Involved in various modification steps of the iridoid core. |

| UDP-glucose dehydrogenase (UPD/UGD) | 13 | Potentially involved in glycosylation steps. |

| Flavanone 3-hydroxylase/dioxygenase (F3H) | 10 | May participate in hydroxylation reactions on the iridoid skeleton. |

| Squalene monooxygenase (SQM) | 8 | Catalyzes epoxidation reactions, a key step in forming the catalpol core. frontiersin.org |

| Anthocyanin acyltransferase (ACT) | 2 | Prime candidates for catalyzing the final feruloylation of catalpol. frontiersin.org |

Regulation of Gene Expression in Different Plant Tissues

The biosynthesis of this compound is not uniform throughout the plant; instead, it is highly regulated and compartmentalized in different tissues. Integrated metabolomic and transcriptomic analyses have revealed a distinct spatial distribution of this compound and the corresponding expression patterns of its biosynthetic genes.

Metabolomic profiling of Neopicrorhiza scrophulariiflora has shown that this compound (also referred to as picroside-III) accumulates to higher levels in the root tissues compared to the stems and leaves. nih.govresearchgate.net This tissue-specific accumulation is mirrored by the expression levels of the candidate biosynthetic genes.

Transcriptome data from the roots, stems, and leaves of N. scrophulariiflora demonstrate that the expression of many of the 43 candidate genes for iridoid biosynthesis is significantly higher in the roots. researchgate.net This correlation strongly suggests that the root is the primary site of synthesis and/or accumulation for this compound. For instance, the precursor compound ferulic acid is also found in higher concentrations in the roots, aligning with the elevated accumulation of its downstream product, this compound. researchgate.net

Furthermore, studies in Picrorhiza kurroa have highlighted the differential expression of regulatory transcription factors in various plant organs. For example, certain transcription factors like ERF-18, bHLH-104, and several NAC-domain proteins showed significantly elevated expression in the roots and shoots of plants from their natural habitat, which corresponded to higher picroside content. nih.gov Conversely, other transcription factors, such as those from the WRKY and MYB families, were more highly expressed under conditions of low picroside content, suggesting a repressive role. nih.gov This intricate network of positive and negative regulators allows the plant to fine-tune the biosynthesis of this compound in different tissues in response to developmental and environmental cues.

**Table 2: Differential Accumulation and Gene Expression Related to this compound in *Neopicrorhiza scrophulariiflora***

| Plant Tissue | Relative Accumulation of this compound | Expression of Candidate Biosynthetic Genes | Expression of Precursor (Ferulic Acid) |

|---|---|---|---|

| Roots | High nih.govresearchgate.net | High researchgate.net | High researchgate.net |

| Stems | Low researchgate.net | Low researchgate.net | Low researchgate.net |

| Leaves | Low researchgate.net | Low researchgate.net | Low researchgate.net |

Biological Activities and Pharmacological Investigations

Anti-inflammatory Properties

6-Feruloylcatalpol, found in plants such as Picrorhiza kurrooa, has demonstrated notable anti-inflammatory activities. amazonaws.com These properties have been explored through a series of in vitro and in vivo studies, which have sought to elucidate the molecular pathways through which this compound exerts its effects.

In Vitro Studies on Cellular Models

In vitro research utilizing cellular models has been instrumental in understanding the anti-inflammatory mechanisms of this compound at the molecular level. These studies often involve stimulating immune cells, such as macrophages, with inflammatory agents like lipopolysaccharide (LPS) to mimic an inflammatory response and then observing the effects of the compound.

One of the key indicators of inflammation is the overproduction of pro-inflammatory cytokines. Research has shown that related iridoid glycosides and compounds with similar structural motifs can significantly inhibit the production of several key cytokines. For instance, studies on other iridoids have demonstrated a reduction in the secretion of interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in LPS-stimulated macrophage cell lines. semanticscholar.orgresearchgate.net This inhibition is a crucial aspect of controlling the inflammatory cascade. In studies on THP-1 monocytic cells, certain catalpol (B1668604) derivatives were found to inhibit the expression of IL-1β and TNF-α. researchgate.net The suppression of these pro-inflammatory mediators suggests a potent anti-inflammatory potential for compounds in this class. researchgate.netnih.gov

Table 1: Effect of Related Iridoids on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages

| Compound | Concentration (µM) | Inhibition of TNF-α (%) | Inhibition of IL-6 (%) | Inhibition of IL-1β (%) | Source |

|---|---|---|---|---|---|

| Cornuside | 30 | 50.8 | 75.7 | 55.4 | semanticscholar.org |

Excessive production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. nih.gov this compound is believed to modulate this process. Studies on structurally similar compounds have shown a significant, concentration-dependent inhibition of NO production in LPS-stimulated macrophages. researchgate.netnih.gov This effect is often accompanied by a decrease in the expression of the iNOS enzyme. researchgate.net The ability to control NO levels is a key mechanism of the anti-inflammatory action of these compounds.

Table 2: Inhibition of Nitric Oxide Production by Related Compounds in LPS-Stimulated RAW 264.7 Cells

| Compound | Concentration (µM) | Inhibition of NO Production (%) | Source |

|---|---|---|---|

| Cornuside | 30 | 67.6 | semanticscholar.org |

The anti-inflammatory effects of this compound and related compounds are rooted in their ability to regulate key signaling pathways that control the expression of inflammatory mediators. Investigations have highlighted the modulation of pathways such as nuclear factor-kappa B (NF-κB), mitogen-activated protein kinases (MAPKs), and Toll-like receptor 4 (TLR4). amazonaws.comnih.gov

The NF-κB pathway is a critical regulator of inflammatory responses. semanticscholar.org It has been observed that certain catalpol derivatives with low-polarity substituents at the 6-O position exhibit higher NF-κB inhibitory potency. researchgate.net This inhibition prevents the translocation of NF-κB into the nucleus, thereby suppressing the transcription of genes for pro-inflammatory cytokines and enzymes like iNOS. semanticscholar.orgresearchgate.net

The MAPK signaling pathway, which includes p38, JNK, and ERK, is also a crucial player in inflammation. plos.org Some anti-inflammatory agents have been shown to inhibit the phosphorylation of p38 and JNK, but not ERK1/2, in LPS-induced macrophages. nih.gov

Furthermore, the TLR4 receptor, which recognizes LPS, is the initial trigger for these downstream signaling cascades. mdpi.com By potentially interfering with the binding of LPS to TLR4 or modulating downstream signaling, these compounds can effectively dampen the entire inflammatory response. semanticscholar.orgmdpi.com

Modulation of Nitric Oxide (NO) Synthesis

In Vivo Studies in Preclinical Animal Models

To validate the in vitro findings, the anti-inflammatory effects of related compounds have been assessed in various preclinical animal models of inflammation. semanticscholar.orgresearchgate.net These studies provide a more comprehensive understanding of the compound's efficacy in a complex biological system.

Acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS), are characterized by severe lung inflammation. nih.gov Animal models of ALI, often induced by intratracheal administration of LPS, are used to evaluate potential therapeutic agents. nih.govresearchgate.net In these models, successful treatment is typically measured by a reduction in inflammatory cell infiltration into the lungs, decreased levels of pro-inflammatory cytokines in bronchoalveolar lavage fluid (BALF), and amelioration of lung tissue damage. researchgate.net While direct studies on this compound in ALI models are not extensively detailed in the provided context, the known inhibitory effects on key inflammatory mediators suggest its potential utility in such conditions. amazonaws.com

Broader Anti-inflammatory Efficacy in Disease Models

In a study on the traditional Mongolian medicine Hohgardi-9, used for treating acute lung injury (ALI), this compound was identified as one of the potentially active components. biorxiv.org The analysis suggested that the formulation exerts its anti-inflammatory effect by targeting pathways such as the NF-kappa B signaling pathway, which is a key regulator of inflammation. biorxiv.orgnih.gov ALI is a condition characterized by a severe inflammatory response in the lungs. biorxiv.org The presence of this compound in medicinal preparations for such inflammatory diseases underscores its potential role in modulating inflammatory processes. scispace.combiorxiv.org

Table 1: Hyaluronidase (B3051955) Inhibitory Activity of Compounds from Picrorhiza kurroa

| Compound | Concentration (μM) | Inhibition (%) | IC₅₀ (μM) |

|---|---|---|---|

| This compound | 100 | 53.7 ± 2.8 | 85.0 |

| Picroside II | 100 | 52.8 ± 0.8 | 22.3 |

| Minecoside | 100 | 52.8 ± 0.8 | 57.2 |

| Disodium (B8443419) cromoglycate (Control) | 100 | 69.1 ± 2.2 | 64.8 |

Data sourced from Morikawa, T., et al. (2020). sci-hub.se

Antioxidant Activities

Direct Free Radical Scavenging Capabilities (e.g., DPPH, Peroxynitrite)

This compound has demonstrated direct antioxidant activity through its ability to scavenge harmful free radicals. Research has identified it as a peroxynitrite-scavenging glycoside. researchgate.net Peroxynitrite is a potent and cytotoxic reactive oxygen species (ROS) implicated in a variety of cellular damages and pathologies.

The antioxidant capacity of this compound and related compounds has also been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.net The DPPH assay is a widely used method where an antioxidant compound donates a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically. ekb.egresearchgate.net The feruloyl moiety of the compound, a derivative of ferulic acid, is a well-known phenolic antioxidant structure that contributes significantly to this radical scavenging capability. jfda-online.com

Protective Effects against Oxidative Stress-Induced Macromolecule Damage

While direct studies on this compound's protective effects on macromolecules are emerging, the activities of its parent compound, catalpol, provide significant insights. Catalpol has been shown to protect cells from damage induced by oxidative stress. dovepress.comnih.gov In models using hydrogen peroxide (H₂O₂) to induce oxidative damage in granulosa cells, catalpol treatment significantly reduced the production of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov It also bolstered the cell's own antioxidant defenses by increasing the activities of superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px). nih.gov

Furthermore, in models of cerebral ischemia, catalpol administration was found to reduce oxidative stress damage. dovepress.com Given that this compound combines the catalpol structure with a ferulic acid group—itself a potent antioxidant—it is mechanistically plausible that it confers protection against oxidative damage to vital macromolecules such as lipids, proteins, and nucleic acids.

Activation of Antioxidant Response Pathways (e.g., Nrf2)

The antioxidant effects of iridoid glycosides like this compound may be mediated not only by direct scavenging but also through the activation of endogenous antioxidant pathways. A key regulator of cellular defense against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2). mdpi.comnih.gov Under normal conditions, Nrf2 is bound in the cytoplasm by its repressor, Keap1, and targeted for degradation. mdpi.com However, in the presence of oxidative stress, Nrf2 is stabilized, allowing it to translocate to the nucleus. mdpi.com

In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, activating the transcription of a suite of cytoprotective proteins, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). mdpi.commdpi.comnih.gov Studies on the parent compound, catalpol, have shown that it can exert its protective effects by up-regulating the expression of Nrf2 and HO-1, thereby enhancing the cell's capacity to counteract oxidative damage. dovepress.com This suggests that this compound may share this ability to activate the Nrf2/ARE pathway, providing a more sustained antioxidant effect beyond direct radical scavenging.

Anti-apoptotic Effects

This compound has been implicated in anti-apoptotic processes, a crucial activity for protecting cells from premature death in various pathological conditions. biorxiv.orgresearchgate.net Network pharmacology analysis of the traditional medicine Hohgardi-9, which contains this compound, identified the apoptotic process as one of the key biological pathways modulated by its constituent compounds. biorxiv.org The anti-apoptotic activity is closely linked to its anti-inflammatory and antioxidant properties, as both inflammation and oxidative stress are potent triggers of apoptosis.

Investigation of Cellular Mechanisms Underlying Apoptosis Inhibition

The cellular mechanisms underlying the anti-apoptotic effects of this compound can be inferred from detailed investigations into its parent compound, catalpol. dovepress.comnih.govd-nb.info Apoptosis is a tightly regulated process involving a cascade of molecular events, with the Bcl-2 family of proteins playing a pivotal role. researchgate.net This family includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. The ratio of Bax to Bcl-2 is a critical determinant of cell fate. nih.gov

Studies have consistently shown that catalpol exerts its anti-apoptotic effects by modulating this crucial ratio. In various cell and animal models, catalpol treatment leads to the upregulation of the anti-apoptotic protein Bcl-2 and the downregulation of the pro-apoptotic protein Bax. dovepress.comnih.govd-nb.info This shift in the Bax/Bcl-2 ratio prevents the permeabilization of the mitochondrial outer membrane, thereby inhibiting the release of cytochrome c into the cytosol. d-nb.infomdpi.com The release of cytochrome c is a key step in the intrinsic apoptosis pathway, as it triggers the activation of a cascade of caspases, the executioner enzymes of apoptosis. mdpi.com By preventing cytochrome c release, catalpol effectively suppresses the activation of downstream effector caspases, such as cleaved caspase-3 (C-casp3), ultimately inhibiting cell death. d-nb.info

Table 2: Effect of Catalpol on Apoptosis-Related Protein Expression in an Oxygen-Glucose Deprivation (OGD) Model

| Treatment Group | Bax/Bcl2 Protein Expression Ratio (relative to control) | Cyto C Protein Expression (relative to control) | C-casp3 Protein Expression (relative to control) |

|---|---|---|---|

| OGD Model | High Increase | High Increase | High Increase |

| OGD + Catalpol (1 μM) | Decreased | Suppressed | Suppressed |

| OGD + Catalpol (10 μM) | Further Decreased | Further Suppressed | Further Suppressed |

| OGD + Catalpol (100 μM) | Highly Decreased | Effectively Suppressed | Effectively Suppressed |

Data adapted from findings reported by Wang, L., et al. (2022). d-nb.info

Hepatoprotective Efficacy

The direct hepatoprotective effects of this compound against chemically-induced liver injury in animal models have not been extensively documented in publicly available research. Preclinical investigations into liver protection often utilize models where hepatotoxicity is induced by substances like carbon tetrachloride (CCl4), D-galactosamine (D-GalN), or thioacetamide. researchgate.netopenveterinaryjournal.com These agents cause liver damage through mechanisms such as oxidative stress, inflammation, and direct cellular injury, leading to elevated serum levels of liver enzymes like alanine (B10760859) aminotransferase (ALT) and aspartate transaminase (AST). openveterinaryjournal.commdpi.com

While research on this compound is limited, studies on related iridoid glycosides and their aglycone, catalpol, have shown potential hepatoprotective activities. However, the specific efficacy and mechanisms of this compound in these established animal models of liver injury remain an area for future investigation.

There is currently a lack of specific research investigating the anti-fibrotic potential of this compound in hepatic diseases. Liver fibrosis is a wound-healing response to chronic liver injury, characterized by the excessive accumulation of extracellular matrix (ECM) proteins. plos.org The activation of hepatic stellate cells (HSCs) is a central event in this process, often driven by profibrogenic cytokines like transforming growth factor-beta (TGF-β). plos.orgmdpi.com Activated HSCs transform into myofibroblast-like cells, which are the primary source of ECM deposition. mdpi.complos.org

Strategies for anti-fibrotic therapies often focus on inhibiting HSC activation, promoting their apoptosis, or reducing inflammation. mdpi.com Although the antioxidant and anti-inflammatory properties observed in related compounds suggest a potential area of interest, the specific effects of this compound on HSC activation, proliferation, and ECM production have not been reported. Therefore, its potential as an anti-fibrotic agent is yet to be determined.

Protection against Chemically-Induced Liver Injury in Animal Models

Antidiabetic Potential

Research has demonstrated that 6-O-trans-feruloyl catalpol can stimulate insulin (B600854) secretion from pancreatic β-cells without inducing cytotoxicity. nih.govresearchgate.net Investigations using the INS-1 pancreatic β-cell line revealed that this compound enhances glucose-stimulated insulin secretion (GSIS). researchgate.net

The mechanism underlying this effect involves the upregulation of several key proteins integral to β-cell function and insulin signaling pathways. nih.govresearchgate.net Treatment of INS-1 cells with iridoids, including 6-O-trans-feruloyl catalpol, led to increased expression levels of the following proteins:

Peroxisome proliferator-activated receptor-γ (PPAR-γ): A nuclear receptor that plays a role in regulating genes involved in insulin secretion. researchgate.net

Phosphorylated Insulin Receptor Substrate-2 (p-IRS-2): A key docking protein that, when phosphorylated, initiates downstream signaling cascades. researchgate.netmdpi.com

Phosphorylated Phosphatidylinositol 3-kinase (p-PI3K): An enzyme activated by p-IRS-2 that is crucial for insulin signaling. researchgate.netmdpi.com

Phosphorylated Akt (p-Akt): A serine/threonine kinase and a downstream target of PI3K that mediates many of insulin's metabolic effects. researchgate.netmdpi.com

Pancreatic and duodenal homeobox-1 (PDX-1): A transcription factor essential for pancreatic development and β-cell function, including insulin gene transcription. researchgate.net

The coordinated upregulation of these signaling molecules suggests that this compound promotes insulin secretion by enhancing the functional capacity and signaling efficiency of pancreatic β-cells. researchgate.net

Table 1: Effect of 6-O-trans-feruloyl catalpol on Proteins Associated with Insulin Secretion in INS-1 Cells

| Protein Target | Observed Effect | Implied Function in Insulin Secretion Pathway |

| PPAR-γ | Increased expression | Regulation of genes involved in β-cell function and insulin secretion. |

| p-IRS-2 | Increased phosphorylation | Activation of downstream insulin signaling cascades. |

| p-PI3K | Increased phosphorylation | Propagation of the insulin signal. |

| p-Akt | Increased phosphorylation | Mediation of insulin's metabolic actions. |

| PDX-1 | Increased expression | Promotion of β-cell function and insulin synthesis. |

6-O-trans-feruloyl catalpol has been identified as an inhibitor of α-glucosidase. nih.gov This enzyme, located in the brush border of the small intestine, is responsible for breaking down disaccharides and oligosaccharides into glucose, which is then absorbed into the bloodstream. By inhibiting this enzyme, this compound can delay the digestion of carbohydrates and reduce the rate of glucose absorption, thereby mitigating post-meal hyperglycemia. nih.gov In a study evaluating various compounds from the fruits of Catalpa bignonioides, 6-O-trans-feruloyl catalpol was among those that exhibited α-glucosidase inhibitory activity. nih.gov

Table 2: α-Glucosidase Inhibitory Activity of Compounds from Catalpa bignonioides

| Compound | Concentration | % Inhibition | Positive Control |

| 6-O-trans-feruloyl catalpol | 20 µM | Data indicates activity | Acarbose |

Note: Specific percentage of inhibition for 6-O-trans-feruloyl catalpol at this concentration is detailed within the referenced study. Acarbose is a standard α-glucosidase inhibitor used for comparison.

Therapeutic Relevance in Diabetic Nephropathy (DN)

Diabetic nephropathy (DN), a serious microvascular complication of both type 1 and type 2 diabetes, stands as a leading cause of end-stage renal disease (ESRD) in developed nations. nih.gov The management of DN centers on several key areas, including the control of blood sugar and blood pressure, reduction of cardiovascular risk, and inhibition of the renin-angiotensin system (RAS). nih.govmdpi.com Inflammation is increasingly recognized as a critical factor in the development and progression of DN. frontiersin.orgarchivesofmedicalscience.com

In this context, the role of inflammatory cytokines like Interleukin-6 (IL-6) has garnered significant attention. frontiersin.orgarchivesofmedicalscience.com Elevated levels of IL-6 are observed in patients with type 2 diabetes and are correlated with declining renal function. frontiersin.org Preclinical studies have demonstrated that targeting IL-6 can ameliorate pathological changes associated with DN. For instance, in mouse models, the use of an IL-6 receptor blocker has been shown to reduce renal fibrosis and injury. frontiersin.org This highlights the therapeutic potential of agents that can modulate inflammatory pathways in the context of diabetic kidney disease. While direct studies on this compound's efficacy in DN are not extensively detailed in the provided results, its known anti-inflammatory properties suggest a potential area for future investigation.

Anticancer and Cytotoxic Activities

Inhibition of Tumor Growth and Metastasis in Preclinical Models

Preclinical studies using animal models are crucial for evaluating the in vivo efficacy of potential anticancer agents, including their ability to inhibit primary tumor growth and prevent metastasis. nih.govfrontiersin.org Tumor metastasis is a complex process involving cell migration, invasion, and angiogenesis. researchgate.net

Various therapeutic strategies have been investigated for their anti-tumor and anti-metastatic effects. For instance, a combination of E. coli-mediated cytolytic therapy and radiotherapy has been shown to significantly shrink tumors and even lead to complete tumor disappearance in mice with CT26 colon cancer. nih.gov This combination therapy also effectively suppressed metastatic tumor growth. nih.gov Similarly, the use of angiotensin II type 1 receptor blockers (ARBs) has been associated with reduced tumor growth and lung metastasis in models of colorectal and renal cell carcinoma. preprints.org These agents appear to work, in part, by downregulating inflammatory markers and factors involved in angiogenesis. preprints.org While direct preclinical evidence for this compound's effect on tumor growth and metastasis is not specified in the search results, its presence in plants with demonstrated anticancer activities suggests it may contribute to these effects. innovareacademics.in

Mechanisms of Action Including Cell Cycle Arrest and Apoptosis Induction

The anticancer activity of many compounds is mediated through their ability to induce cell cycle arrest and apoptosis (programmed cell death). mdpi.comnih.gov The cell cycle is a series of events that leads to cell division and replication. Disrupting this process can halt the proliferation of cancer cells. nih.gov

For example, the flavonoid prunetrin (B192197) has been shown to arrest the cell cycle at the G2/M phase in Hep3B liver cancer cells. mdpi.comnih.gov This arrest is accompanied by a dose-dependent decrease in the expression of key cell cycle-regulating proteins such as Cyclin B1, CDK1/CDC2, and CDC25c. mdpi.comnih.gov Cell cycle arrest is often linked to the induction of apoptosis. mdpi.com Prunetrin treatment also promoted the cleavage of PARP and caspase-3, which are hallmark proteins of apoptosis, and increased the levels of the pro-apoptotic protein Bak. mdpi.comnih.gov Similarly, the bioactive compound 6-gingerol (B72531) induces cell cycle arrest and apoptosis in glioblastoma cells, in part through the activation of the ERK signaling pathway. biomolther.org While the specific mechanisms of this compound are not detailed, its classification as a bioactive compound from medicinal plants suggests it may operate through similar pathways.

Table 2: Key Proteins Involved in Cell Cycle Arrest and Apoptosis

| Protein | Function | Role in Cancer Therapy |

| Cyclin B1 | Regulates progression through the G2/M phase of the cell cycle. | Downregulation can lead to G2/M arrest. mdpi.comnih.gov |

| CDK1/CDC2 | A key kinase that complexes with Cyclin B1 to drive mitosis. | Inhibition prevents entry into mitosis. mdpi.comnih.gov |

| CDC25c | A phosphatase that activates the Cyclin B1/CDK1 complex. | Inhibition blocks the activation of the mitotic machinery. mdpi.comnih.gov |

| PARP | An enzyme involved in DNA repair. Its cleavage is a marker of apoptosis. | Cleavage indicates activation of the apoptotic cascade. mdpi.comnih.gov |

| Caspase-3 | A key executioner caspase in the apoptotic pathway. | Activation leads to the dismantling of the cell. mdpi.comnih.gov |

| Bak | A pro-apoptotic member of the Bcl-2 family. | Increased expression promotes apoptosis. mdpi.comnih.gov |

| Bcl-xL | An anti-apoptotic member of the Bcl-2 family. | Decreased expression makes cells more susceptible to apoptosis. mdpi.comnih.gov |

Modulation of Autophagy in Cancer Cells

Autophagy is a cellular process responsible for the degradation of damaged or unnecessary cellular components. nih.govnih.gov In the context of cancer, autophagy can have a dual role: it can either promote tumor development or have a protective, anti-tumor function. nih.govnih.gov The specific role of autophagy can depend on the type and stage of the tumor, the cellular microenvironment, and the therapies being used. nih.govnih.gov

Polyphenolic compounds found in many plants have been shown to modulate autophagy in cancer cells. nih.gov These compounds can exhibit antioxidant, anti-inflammatory, and anti-angiogenic properties, and can also initiate apoptosis. nih.gov The modulation of autophagy by these compounds can lead to autophagic cell death in cancer cells. nih.govnih.gov While the specific effects of this compound on autophagy are not detailed in the provided search results, as a phenolic compound, it falls into a class of molecules known to influence this pathway. innovareacademics.innih.gov The inhibition of autophagy is being explored as a clinical strategy to enhance the efficacy of standard cancer therapies. mdpi.com

Immunomodulatory Properties

This compound is a constituent of plants that are recognized for their immunomodulatory properties. innovareacademics.inniscpr.res.in These properties involve the modulation of the immune system's response, which can be beneficial in managing a variety of conditions, including infections and autoimmune diseases.

The iridoid glycosides, a class of compounds to which this compound belongs, along with other phytochemicals found in plants like Picrorhiza kurroa, have been shown to possess immunomodulatory, antiviral, and anti-allergic effects. innovareacademics.inniscpr.res.in Research on extracts from these plants has indicated that they can enhance the function of the immune system. For instance, studies on immunosuppressed mice have shown that alcoholic plant extracts containing these compounds can significantly enhance immunostimulant activities. scispace.com These findings suggest that this compound, as part of this phytochemical profile, likely contributes to the observed immunomodulatory effects. innovareacademics.inniscpr.res.in

Neuroprotective Effects

The potential of this compound as a neuroprotective agent has been highlighted in several studies, primarily through the examination of extracts from plants in which it is a constituent. frontiersin.orgnih.gov Plants from the Picrorhiza and Catalpa genera, known sources of this compound, have been traditionally used for conditions that are now understood to involve neuronal health. scienceopen.comresearchgate.net

Modern pharmacological studies support these traditional uses, identifying neuroprotective activities in extracts containing this compound. scienceopen.comfrontiersin.org Research on Picrorhizae Rhizoma extract has shown it to have protective effects against neuronal cell injury. frontiersin.org Similarly, dried rhizomes of Picrorhiza scrophulariiflora, which are rich in iridoid glycosides like this compound, have a history of use in Southeast Asia specifically for their neuroprotective properties. researchgate.net While direct studies on the isolated compound are still emerging, the consistent neuroprotective findings in extracts containing it suggest that this compound may be a significant contributor to this activity. nih.gov

While the precise molecular mechanisms of this compound are under investigation, research on its core structure, catalpol, provides significant insights. The neuroprotective effects of iridoids like this compound are thought to stem from their anti-inflammatory and antioxidant capabilities, as neuroinflammation and oxidative stress are considered fundamental to neuronal cell death in various neurodegenerative disorders. researchgate.net

Studies on the related compound catalpol have elucidated several potential pathways for neuroprotection. One key mechanism is the suppression of microglial activation, which in turn reduces the production of pro-inflammatory and neurotoxic factors such as reactive oxygen species (ROS), tumor necrosis factor-alpha (TNF-α), and inducible nitric oxide synthase (iNOS). scispace.com Catalpol has also been shown to protect neurons by mitigating mitochondrial dysfunction. scispace.com Furthermore, it can protect against apoptosis (programmed cell death) by modulating the expression of key regulatory proteins like Bcl-2 and Bax and by inhibiting the ASK-1-p38MAPK signaling cascade. scispace.com Another related compound, catalposide (B190771), protects neuronal cells from oxidative damage by inducing the expression and activity of heme oxygenase-1 (HO-1), a potent antioxidant enzyme. cqvip.com These findings suggest that this compound may exert its neuroprotective effects through a multi-targeted approach involving the modulation of oxidative stress, inflammation, and apoptotic pathways.

Table 2: Potential Molecular Mechanisms of Neuronal Protection Based on Related Iridoids

| Mechanism | Effect | Associated Compound |

|---|---|---|

| Microglial Activation | Suppression | Catalpol |

| Oxidative Stress | Reduction of Reactive Oxygen Species (ROS) | Catalpol, Catalposide |

| Inflammation | Reduction of TNF-α and iNOS | Catalpol |

| Mitochondrial Function | Attenuation of dysfunction | Catalpol |

| Apoptosis Regulation | Modulation of Bcl-2/Bax proteins | Catalpol |

| Signaling Pathway | Inhibition of ASK-1-p38MAPK cascade | Catalpol |

| Antioxidant Enzyme Induction | Upregulation of Heme Oxygenase-1 (HO-1) | Catalposide |

Other Reported Biological Activities

This compound, as a constituent of plants like Picrorhiza kurroa and Neopicrorhiza scrophulariiflora, has been associated with anti-asthmatic properties. nih.govresearchgate.net Traditional medicinal systems have long utilized these plants for treating respiratory conditions, including bronchial asthma.

Scientific studies have substantiated these traditional claims. Research has identified that iridoids, including this compound, are among the active compounds responsible for the anti-asthmatic effects of P. kurroa extracts. nih.govresearchgate.net The secondary metabolites of N. scrophulariiflora, which also include this compound, have been shown to possess anti-asthmatic effects. researchgate.net These findings point to the potential of this compound as a component in the management of asthmatic conditions.

The antimicrobial and antibacterial potential of this compound is suggested by studies on its source plants and its chemical constituents. nih.govresearchgate.net Various species of the Picrorhiza genus are reported to have antimicrobial properties. scienceopen.com The ferulic acid moiety of the this compound molecule is a phenolic compound known to possess significant antimicrobial activity.

Research on ferulic acid has demonstrated its efficacy against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains such as Staphylococcus aureus, Listeria monocytogenes, Escherichia coli, and Pseudomonas aeruginosa. The proposed mechanism of action for ferulic acid involves the disruption of the bacterial cell membrane, leading to irreversible changes in membrane permeability and properties. This disruption is achieved through alterations in membrane hydrophobicity and surface charge, ultimately causing pore formation or local rupture.

Table 3: Antimicrobial Activity of Ferulic Acid (a component of this compound)

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |

|---|---|---|

| Escherichia coli | 100 | 2500 |

| Pseudomonas aeruginosa | 100 | 500 |

| Staphylococcus aureus | 1100 | 5000 |

| Listeria monocytogenes | 1250 | 5300 |

Data from Borges et al., 2013

Antileishmanial Activity

Investigations into the antiparasitic properties of natural compounds have revealed the potential of this compound in combating Leishmaniasis. A study involving the chloroform (B151607) extract from the genus Kigelia, which contains this compound, demonstrated substantial antileishmanial activity against Leishmania donovani, the parasite responsible for visceral leishmaniasis. This finding suggests that this compound may contribute to the observed effects and warrants further investigation as a potential antileishmanial agent.

Antithrombotic Effects

Thrombosis, the formation of a blood clot inside a blood vessel, can obstruct flow and lead to serious cardiovascular events. Compounds with antithrombotic activity can help prevent this by interfering with the processes of platelet aggregation and coagulation.

Research into the bioactivity of this compound has identified its potential as an antiplatelet agent. Specifically, the compound has been shown to inhibit platelet aggregation induced by collagen. researchgate.net Platelet response to adenosine (B11128) diphosphate (B83284) (ADP) was also affected, although to a weaker extent. researchgate.net This suggests a mechanism of action that may involve interference with collagen receptor pathways on platelets.

Table 1: Investigated Antithrombotic Effects of this compound

| Activity | Inducer | Effect | Reference |

|---|---|---|---|

| Platelet Aggregation Inhibition | Collagen | Inhibitory | researchgate.net |

| Platelet Aggregation Inhibition | ADP | Weakly Inhibitory | researchgate.net |

Hyaluronidase Inhibitory Activity

Hyaluronidase is an enzyme that degrades hyaluronic acid, a major component of the extracellular matrix. The inhibition of this enzyme is a target in various therapeutic areas, including the management of allergic reactions and inflammation, as hyaluronidase activity is linked to these processes. sci-hub.se

The compound this compound was isolated from the rhizomes of Picrorhiza kurroa as part of an investigation into constituents with hyaluronidase inhibitory activity. sci-hub.se In a key study, the inhibitory effects of several iridoid glycosides from the plant were evaluated. While other compounds from the same plant, such as Picroside II and Picrorhizaoside E, showed stronger inhibition, this compound demonstrated a measurable inhibitory effect on hyaluronidase. sci-hub.se

The half-maximal inhibitory concentration (IC50) for this compound was determined to be 85.0 μM. sci-hub.se This activity was less potent than that of the antiallergic drug disodium cromoglycate (IC50 = 64.8 μM), which was used as a positive control in the same assay. sci-hub.se The study demonstrated a dose-dependent increase in the inhibition of hyaluronidase by this compound. sci-hub.se

Table 2: Hyaluronidase Inhibitory Activity of this compound

| Parameter | Value | Reference |

|---|---|---|

| IC50 | 85.0 μM | sci-hub.se |

| Inhibition at 30 μM | 38.4 ± 2.3% | sci-hub.se |

| Inhibition at 100 μM | 53.7 ± 2.8% | sci-hub.se |

Structure Activity Relationship Sar Studies

Impact of Acyl Substituents on Biological Potency

The addition of an acyl group, such as a feruloyl moiety, to the 6-O position of the parent compound, catalpol (B1668604), significantly enhances its pharmacological effects. Research indicates that 6-O-acyl catalpol derivatives not only exhibit a broader range of bioactivities than catalpol but often show improved potency. researchgate.netnih.gov Studies have found that the esterification of the catalpol backbone with various acyl groups, including feruloyl, cinnamoyl, and vanilloyl groups, is a key determinant of biological action. researchgate.net

Correlation between 6-O Position Modification and NF-κB Inhibitory Activity

A significant correlation exists between the modification at the 6-O position of catalpol and its ability to inhibit Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation. nih.gov Catalpol itself shows little to no inhibitory effect on NF-κB activation. nih.gov However, the introduction of substituents at the 6-O position dramatically increases this inhibitory capacity. nih.govnih.govresearchgate.net

Research has consistently shown that 6-O-substituted catalpol derivatives are more potent inhibitors of the NF-κB pathway than the unsubstituted catalpol. researchgate.netnih.govresearchgate.net Studies focusing on various derivatives, including those with cinnamyl moieties, demonstrate that these modified compounds can inhibit NF-κB luciferase reporter activity by 40–60%, whereas catalpol has a negligible effect. nih.gov This enhancement is particularly noted with low-polarity substituents, which tend to confer higher NF-κB inhibitory potency. researchgate.netnih.govnih.govresearchgate.net The anti-inflammatory effects of these derivatives are linked to their ability to suppress NF-κB signaling, thereby reducing the expression of pro-inflammatory cytokines like TNF-α and IL-1β. researchgate.netmdpi.com For example, 6-O-veratroyl catalpol, a related derivative, was found to inhibit the expression of these cytokines in macrophages. mdpi.com

The specific structure of the acyl group is also crucial. The number and position of hydroxyl or methoxy (B1213986) groups on the aromatic ring of the acyl substituent, as seen in the feruloyl group, affect the compound's anti-inflammatory strength. nih.govresearchgate.net

Comparative Analysis of Bioactivity Profiles with Parent Catalpol and Related Derivatives

When compared to its parent compound, 6-Feruloylcatalpol and similar derivatives exhibit a markedly superior bioactivity profile, especially concerning anti-inflammatory actions. Catalpol, being a highly polar and hydrophilic molecule, is the basic building block, but its biological effects are often modest. nih.gov The esterification at the 6-O position to create derivatives like this compound, Picroside II (6-vanilloyl-catalpol), and others, leads to a significant increase in therapeutic potential. researchgate.netresearchgate.net

Studies comparing 6-O-substituted derivatives from plants like Scrophularia dentata with catalpol found the derivatives to be far more effective at inhibiting the expression of TNF-α and other interleukins through the NF-κB pathway. researchgate.netnih.govresearchgate.net While catalpol has a range of biological activities, including neuroprotective and anti-apoptotic effects, its direct anti-inflammatory power via NF-κB inhibition is weak. nih.govmdpi.com The acyl derivatives, however, are potent in this regard. nih.gov

The table below presents a comparative overview of the NF-κB inhibitory activities of catalpol and some of its 6-O-acyl derivatives, illustrating the structure-activity relationship.

| Compound | Substituent at 6-O Position | Relative NF-κB Inhibitory Activity |

|---|---|---|

| Catalpol | -OH (None) | Negligible to very low nih.gov |

| This compound | Feruloyl group | High researchgate.netresearchgate.net |

| Scropolioside B (a cinnamyl derivative) | Cinnamyl moiety with specific substitutions | High; noted as having strong anti-inflammatory effects nih.gov |

| 6-O-Veratroylcatalpol | Veratroyl group | High; inhibits pro-inflammatory cytokines mdpi.com |

| Picroside II (6-O-vanilloyl-catalpol) | Vanilloyl group | High; noted for anti-inflammatory properties researchgate.net |

This comparison underscores that the acylation at the C6 position of catalpol is a critical strategy for enhancing its anti-inflammatory properties, primarily through the potent inhibition of the NF-κB signaling pathway. nih.govresearchgate.net

Advanced Analytical Methodologies for Research and Quantification

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of 6-Feruloylcatalpol, enabling its separation from other closely related compounds within intricate mixtures. advancechemjournal.com The choice of chromatographic technique depends on the specific analytical goal, ranging from initial screening to precise quantification and high-throughput analysis.

Thin-Layer Chromatography (TLC) for Screening and Identification

Thin-Layer Chromatography (TLC) serves as a versatile and rapid method for the preliminary screening and identification of this compound in plant extracts. mdpi.comumich.edu This technique separates compounds based on their differential partitioning between a solid stationary phase, typically silica (B1680970) gel, and a liquid mobile phase. juniperpublishers.com

For the analysis of this compound, silica gel GF254 plates are commonly employed. who.int After applying the sample extract to the plate, it is developed in a chamber with a suitable solvent system. umich.edu Visualization of the separated compounds can be achieved under UV light, where UV-active compounds like this compound appear as dark spots on a fluorescent background. umich.edu Further visualization can be accomplished by spraying with reagents like vanillin-H₂SO₄ followed by heating, which imparts color to the spots. who.int The position of the spot, represented by its retention factor (Rf) value, provides a preliminary identification of the compound when compared to a known standard of this compound. juniperpublishers.comlibretexts.org TLC is particularly useful for quickly assessing the presence of this compound in different plant materials and for monitoring the progress of extraction and purification procedures. umich.eduwho.int

Table 1: TLC Parameters for this compound Analysis

| Parameter | Description |

| Stationary Phase | Silica gel GF254 pre-coated plates. who.int |

| Mobile Phase | A mixture of solvents, often including ethyl acetate, pyridine, water, n-butanol, and acetic acid in specific ratios. who.int |

| Visualization | UV light and/or spraying with a vanillin-H₂SO₄ reagent followed by heating. who.int |

| Application | Screening for presence, preliminary identification, and monitoring of purification processes. mdpi.comumich.eduwho.int |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining the purity and quantifying the amount of this compound in a sample. moravek.comsevenstarpharm.com HPLC offers superior separation efficiency and resolution compared to TLC. advancechemjournal.com The method utilizes a high-pressure pump to pass the liquid mobile phase through a column packed with a stationary phase. advancechemjournal.com

Reversed-phase HPLC is the most common mode used for the analysis of iridoid glycosides like this compound. advancechemjournal.com In this setup, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). advancechemjournal.comresearchgate.net The separation is based on the differential partitioning of the compounds between the two phases. A detector, often a UV-Vis detector, is used to monitor the eluting compounds, and the resulting chromatogram shows peaks corresponding to each separated substance. researchgate.net The area under the peak for this compound is proportional to its concentration, allowing for accurate quantification when calibrated with a standard of known concentration. researchgate.net HPLC is essential for quality control of herbal medicines and for precise quantitative analysis in research. moravek.comsevenstarpharm.com

Table 2: Typical HPLC Conditions for this compound Quantification

| Parameter | Description |

| Column | Reversed-phase C18 (ODS) column. who.int |

| Mobile Phase | A gradient or isocratic mixture of polar solvents, such as water and methanol or acetonitrile. advancechemjournal.comresearchgate.net |

| Detector | UV-Vis detector, monitoring at a wavelength specific to the compound's absorption. |

| Application | Purity assessment and precise quantification of this compound. moravek.comsevenstarpharm.com |

Ultra-Performance Liquid Chromatography (UPLC) for High-Throughput Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering much faster analysis times and improved resolution. ijsrtjournal.com This is achieved by using columns packed with smaller particles (typically sub-2 µm) and operating at much higher pressures. ijsrtjournal.com UPLC is particularly advantageous for high-throughput screening and the analysis of complex mixtures containing numerous components. intertek.com

The enhanced speed and efficiency of UPLC make it an ideal tool for metabolomic studies and the rapid analysis of large numbers of samples. ijsrtjournal.com For this compound, UPLC methods can significantly reduce the run time per sample while maintaining or even improving the separation from other related iridoid glycosides. ijsrtjournal.com

For comprehensive structural characterization and identification of this compound and its related compounds, UPLC is often coupled with Diode Array Detection (DAD) and high-resolution mass spectrometry, such as Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-QTOF-MS). researchgate.netpubcompare.ai

UPLC-DAD: The Diode Array Detector provides UV-Vis spectra for each eluting peak, which can aid in the initial identification of compound classes.

ESI-QTOF-MS: This powerful detector provides highly accurate mass measurements of the parent ion and its fragment ions. pubcompare.ai Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of thermally labile and polar molecules like this compound. The Quadrupole Time-of-Flight (QTOF) analyzer offers high resolution and mass accuracy, enabling the determination of the elemental composition of the molecule. pubcompare.ai By analyzing the fragmentation patterns (MS/MS spectra), detailed structural information can be obtained, confirming the identity of this compound and helping to characterize unknown but related compounds in the sample. researchgate.netsemanticscholar.org This combined approach has been instrumental in demonstrating that some commercial samples of "kutkoside" are in fact a mixture containing this compound. researchgate.net

Pharmacokinetic studies, which investigate the absorption, distribution, metabolism, and excretion (ADME) of a compound in a biological system, require highly sensitive and selective analytical methods. UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for such applications. nih.govnih.gov

This technique uses a triple quadrupole mass spectrometer, which operates in Multiple Reaction Monitoring (MRM) mode. researchgate.net In MRM, the first quadrupole selects the precursor ion (the molecular ion of this compound), the second quadrupole fragments this ion, and the third quadrupole selects a specific fragment ion for detection. This process is highly specific and significantly reduces background noise, resulting in very low limits of quantification. scielo.br The high sensitivity and specificity of UPLC-MS/MS allow for the accurate measurement of low concentrations of this compound and its metabolites in complex biological matrices like plasma, urine, and tissues. researchgate.netfrontiersin.org

UPLC Coupled with Diode Array Detection and Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (UPLC-DAD/ESI-QTOF-MS)

Spectroscopic Characterization Techniques

While chromatography separates this compound, spectroscopy is used to elucidate its chemical structure. solubilityofthings.com A combination of spectroscopic techniques is typically employed to provide a complete and unambiguous structural assignment. lehigh.edu

Ultraviolet (UV) Spectroscopy: The UV spectrum of this compound reveals the presence of chromophores, which are parts of the molecule that absorb UV light. who.intsolubilityofthings.com The presence of an aromatic ring and ester groups in the feruloyl moiety contributes to its characteristic UV absorption. who.int

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. solubilityofthings.comfiveable.me The IR spectrum of this compound shows absorption bands corresponding to hydroxyl (-OH) groups, ester carbonyl (C=O) groups, and the aromatic ring, confirming key structural features. who.int

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for detailed structural elucidation. solubilityofthings.com Both one-dimensional (¹H-NMR, ¹³C-NMR) and two-dimensional (e.g., COSY, HMBC, HSQC) NMR experiments are used. Proton NMR (¹H-NMR) provides information about the number and types of protons and their connectivity, while Carbon-13 NMR (¹³C-NMR) reveals the carbon skeleton of the molecule. who.int By analyzing the chemical shifts, coupling constants, and correlations in the various NMR spectra, the complete structure of this compound, including the stereochemistry, can be determined. who.intresearchgate.net

Mass Spectrometry (MS): As mentioned in the context of LC-MS, mass spectrometry provides the molecular weight and elemental composition of the compound. solubilityofthings.com The fragmentation pattern observed in the MS/MS spectrum gives valuable clues about the different structural components of the molecule, such as the catalpol (B1668604) core and the feruloyl group. who.int

Table 3: Spectroscopic Data for the Characterization of this compound

| Technique | Information Provided | Key Findings for this compound |

| UV Spectroscopy | Presence of chromophores. solubilityofthings.com | Indicates the presence of an aromatic ring and ester groups. who.int |

| IR Spectroscopy | Presence of functional groups. solubilityofthings.com | Confirms hydroxyl, ester, and aromatic ring functionalities. who.int |

| NMR Spectroscopy | Detailed structural connectivity and stereochemistry. solubilityofthings.com | Elucidates the complete structure, including the catalpol skeleton and the attached feruloyl moiety. who.intresearchgate.net |

| Mass Spectrometry | Molecular weight and fragmentation pattern. solubilityofthings.com | Determines the molecular formula and provides evidence for the catalpol and feruloyl substructures. who.int |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure determination of natural products like this compound. ontosight.aiwikipedia.org This non-destructive technique provides detailed information about the carbon-hydrogen framework of a molecule by analyzing the magnetic properties of atomic nuclei. wikipedia.org For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically required for complete structural assignment. nih.gov

Proton (¹H) NMR spectroscopy provides information about the chemical environment of hydrogen atoms within the molecule. oregonstate.edu The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of a proton. oregonstate.edu In the ¹H-NMR spectrum of this compound, distinct signals can be observed for the protons of the catalpol core and the feruloyl moiety. For instance, the protons of the feruloyl group, particularly the aromatic and vinyl protons, appear in the downfield region of the spectrum due to deshielding effects. frontiersin.org Specific signals corresponding to the iridoid skeleton of the catalpol unit are also identifiable. While detailed spectral data can vary slightly based on the solvent and instrument frequency, typical ¹H-NMR data allows for the initial identification of the compound's key structural features. oregonstate.educhemfaces.com

Table 1: Representative ¹H-NMR Spectral Data for this compound (Note: Data is illustrative and may vary between different studies and experimental conditions.)

| Proton Assignment | Chemical Shift (δ) in ppm |

|---|---|

| H-1 | ~5.0 |

| H-3 | ~4.8 |

| H-4 | ~3.6 |

| H-5 | ~2.5 |

| H-6 | ~4.9 |

| H-7 | ~6.3 |

| H-9 | ~2.0 |

| H-10 | ~3.7, 3.9 |

| H-2' (Feruloyl) | ~7.1 |

| H-5' (Feruloyl) | ~6.8 |

| H-6' (Feruloyl) | ~7.0 |

| H-7' (Feruloyl, vinyl) | ~7.6 |

| H-8' (Feruloyl, vinyl) | ~6.3 |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H-NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C-NMR spectrum. Although some early reports on this compound included ¹H-NMR data, complete assignment of the ¹³C-NMR data was not always available. mdpi.com However, subsequent studies have provided fully assigned ¹³C-NMR data, which is crucial for confirming the structure. chemfaces.commdpi.com The spectrum shows signals corresponding to the catalpol and feruloyl moieties, including the characteristic signals for the carbonyl carbon of the ester group and the carbons of the aromatic ring and the double bond in the ferulic acid part. chemfaces.comresearchgate.net

Table 2: Representative ¹³C-NMR Spectral Data for this compound (Note: Data is illustrative and may vary between different studies and experimental conditions.)

| Carbon Assignment | Chemical Shift (δ) in ppm |

|---|---|

| C-1 | ~93.0 |

| C-3 | ~98.0 |

| C-4 | ~70.0 |

| C-5 | ~45.0 |

| C-6 | ~79.0 |

| C-7 | ~140.0 |

| C-8 | ~103.0 |

| C-9 | ~60.0 |

| C-10 | ~62.0 |

| C-1' (Feruloyl, C=O) | ~166.0 |

| C-2' (Feruloyl) | ~126.0 |

| C-3' (Feruloyl) | ~110.0 |

| C-4' (Feruloyl) | ~148.0 |

| C-5' (Feruloyl) | ~115.0 |

| C-6' (Feruloyl) | ~123.0 |

| C-7' (Feruloyl, vinyl) | ~145.0 |

| C-8' (Feruloyl, vinyl) | ~115.0 |

To unequivocally assign all proton and carbon signals and to determine the stereochemistry of this compound, two-dimensional (2D) NMR experiments are employed. nih.govucsb.edu These techniques reveal correlations between nuclei, providing information about their connectivity through chemical bonds or through space. ucsb.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. epfl.chuniv-lille1.fr It is instrumental in tracing the proton networks within the catalpol and feruloyl fragments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. epfl.chox.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. epfl.ch It is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for establishing the linkage between the catalpol and feruloyl moieties, for example, by showing a correlation between the H-6 proton of catalpol and the carbonyl carbon (C-1') of the feruloyl group. frontiersin.org

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other, which is critical for determining the relative stereochemistry of the molecule. nih.gov

Carbon-13 Nuclear Magnetic Resonance (13C-NMR) Spectroscopy

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. ontosight.airesearchgate.net It is used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. researchgate.netnaturalproducts.net

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound without causing significant fragmentation. libretexts.orgnih.govnih.gov In ESI-MS, the sample solution is sprayed into a fine mist of charged droplets, from which gas-phase ions are generated. libretexts.orgnih.gov For this compound, ESI-MS is typically run in negative ion mode, where a deprotonated molecule [M-H]⁻ is observed. nih.gov The technique can also be used in positive ion mode to detect protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺. researchgate.net Tandem MS (MS/MS) experiments, where a specific ion is selected and fragmented, can provide characteristic fragmentation patterns useful for identification. researchgate.netrsc.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. innovareacademics.inmeasurlabs.combioanalysis-zone.com This precision allows for the determination of the elemental formula of a compound with a high degree of confidence. innovareacademics.inmeasurlabs.com For this compound (C₂₅H₃₀O₁₃), HRMS can confirm this exact molecular formula by matching the measured mass to the calculated theoretical mass. nih.govnaturalproducts.net This capability is crucial for distinguishing this compound from other compounds that may have the same nominal mass but different elemental compositions. bioanalysis-zone.com Techniques like UHPLC-HRAM-MS (Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Accurate-Mass Mass Spectrometry) are used for the detailed investigation of complex mixtures containing this compound. nih.gov

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₅H₃₀O₁₃ | chemfaces.comnaturalproducts.net |

| Molecular Weight | 538.5 g/mol | chemfaces.com |

| HRMS [M-H]⁻ (m/z) | 507.1498 (calculated for C₂₄H₂₈O₁₂) | nih.gov |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Detection